molecular formula C7H12F2N2O B11819062 2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B11819062
M. Wt: 178.18 g/mol
InChI Key: WSFLGDGCIMNGLG-UHFFFAOYSA-N
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Description

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol It is characterized by the presence of two fluorine atoms, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring

Preparation Methods

The synthesis of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the fluorine atoms and the hydroxy group.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design. The hydroxy group can form hydrogen bonds, further influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Difluoro-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as:

Properties

Molecular Formula

C7H12F2N2O

Molecular Weight

178.18 g/mol

IUPAC Name

2,2-difluoro-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C7H12F2N2O/c8-7(9)4-2-1-3-5(7)6(10)11-12/h5,12H,1-4H2,(H2,10,11)

InChI Key

WSFLGDGCIMNGLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=NO)N)(F)F

Origin of Product

United States

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